molecular formula C14H28N2O2 B1444682 Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester CAS No. 1353986-95-4

Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B1444682
CAS No.: 1353986-95-4
M. Wt: 256.38 g/mol
InChI Key: UDLBPMPMHHADCA-UHFFFAOYSA-N
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Description

Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is a specialized piperidine derivative designed for research and development applications. As a protected amine, this compound serves as a crucial chemical building block (intermediate) in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its molecular structure, featuring the tert-butyloxycarbonyl (Boc) protecting group, allows researchers to selectively manipulate other functional groups on the piperidine ring during multi-step synthesis. The isopropyl-carbamate moiety on the 4-position may contribute to the steric and electronic properties of the final molecule, potentially influencing its binding affinity in biological systems. While the specific biological activity and full research applications of this exact molecule are not fully detailed in public sources, its core value lies in its utility as a versatile scaffold. This compound is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. All information presented is for informational purposes only. Researchers should conduct their own safety and suitability assessments before use.

Properties

IUPAC Name

tert-butyl N-(piperidin-4-ylmethyl)-N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)16(13(17)18-14(3,4)5)10-12-6-8-15-9-7-12/h11-12,15H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLBPMPMHHADCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCNCC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Nucleophilic Substitution

  • The piperidin-4-ylmethyl amine is reacted with tert-butyl chloroformate or related carbamoyl chlorides under basic conditions to form the tert-butyl carbamate ester.
  • Sodium hydride or potassium carbonate is commonly used as a base to deprotonate the amine, increasing nucleophilicity.
  • Organic solvents such as N,N-dimethylformamide (DMF), ethanol, or N-methylpyrrolidone (NMP) are employed.
  • Reactions are often carried out under inert atmosphere (nitrogen) and controlled temperatures (ranging from 0°C to reflux).

Example from literature:

Step Reagents & Conditions Yield (%) Notes
Carbamate formation Piperidin-4-ylmethyl amine + tert-butyl chloroformate, NaH, organic solvent, N2, 0-25°C 85-95% High purity product obtained after filtration and washing
Nucleophilic substitution tert-butyl 4-(methylsulfonyl)oxy-piperidine-1-carboxylate + nucleophile, K2CO3, NMP, 100°C, 24 h 95% Used for functionalization of piperidine ring

Protection and Deprotection Steps

  • The tert-butyl group serves as a protecting group for the carbamate functionality.
  • Deprotection is achieved by treatment with 10% trifluoroacetic acid (TFA) in CH2Cl2, which cleaves the tert-butyl ester to yield the free amine or acid.
  • This step is crucial when further coupling reactions are needed, such as amide bond formation with other moieties.

Typical deprotection reaction:

Step Reagents & Conditions Outcome Notes
Deprotection 10% TFA in CH2Cl2, room temperature, 1-2 h Removal of tert-butyl ester Prepares free amine for subsequent coupling

Coupling Reactions to Form Amide or Carbamate Bonds

  • After deprotection, the free amine can be coupled with activated esters (e.g., NHS esters) or acyl chlorides to form amide or carbamate linkages.
  • Coupling agents such as HBTU, HOBt, and bases like DIPEA are employed to facilitate the reaction.
  • These methods allow for the synthesis of derivatives or analogs of the target compound.

Example coupling:

Step Reagents & Conditions Yield (%) Notes
Coupling Free amine + NHS ester, HBTU/HOBt, DIPEA, DMF, room temp 70-90% Efficient formation of amide bonds

Research Findings and Optimization Parameters

  • Sodium hydride molar ratios are critical; typical molar ratios of sodium hydride to carbamate precursor range from 2:1 to 4:1 to ensure complete deprotonation and reaction.
  • Reaction times vary from 1 to 24 hours depending on temperature and reagents.
  • Purification often involves filtration through diatomite and recrystallization to achieve high purity.
  • Use of potassium carbonate in ethanol/water mixtures under reflux conditions also yields high purity products with good crystallinity.

Comparative Data Table of Preparation Conditions

Preparation Step Reagents/Conditions Temperature Time Yield (%) Notes
Carbamate formation Piperidin-4-ylmethyl amine + Boc reagent, NaH 0–25°C 1–3 hours 85–95 Nitrogen atmosphere, organic solvent
Nucleophilic substitution tert-butyl 4-(methylsulfonyl)oxy-piperidine + nucleophile, K2CO3, NMP 100°C 16–24 hours 95 High yield, used for functional group introduction
Deprotection 10% TFA in CH2Cl2 Room temperature 1–2 hours N/A Removes tert-butyl protecting group
Coupling with activated esters Free amine + NHS ester, HBTU/HOBt, DIPEA, DMF Room temperature 2–4 hours 70–90 Efficient amide bond formation

Chemical Reactions Analysis

Types of Reactions

Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1.1 Antibacterial Activity

Recent studies have highlighted the antibacterial properties of isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester, also referred to as compound 44. It has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) reported range from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid .

Table 1: Antibacterial Activity of Compound 44

Bacterial StrainMIC (μg/mL)Resistance Type
Staphylococcus aureus (MRSA)0.78Methicillin-resistant
Enterococcus faecium (VREfm)3.125Vancomycin-resistant
Staphylococcus epidermidis1.56Linezolid-resistant

1.2 Anti-Diabetic Activity

The compound has also been investigated for its anti-diabetic properties. A patent describes its use in treating type II diabetes and related metabolic disorders, indicating that it enhances bioavailability and exhibits low toxicity profiles . The pharmacological mechanism may involve the inhibition of dipeptidyl peptidase IV (DPP-IV), a target for diabetes management.

Synthetic Applications

2.1 Synthesis of Derivatives

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines and other complex molecules . The compound's structure allows for various modifications, leading to a range of derivatives with potential biological activities.

Table 2: Synthesis Pathways Involving the Compound

Reaction TypeConditionsProduct
Palladium-catalyzed couplingCs2CO3 in 1,4-dioxaneN-Boc-protected anilines
Nucleophilic substitutionDMF at elevated temperaturesSubstituted piperidine derivatives

Case Studies

3.1 Study on Antibacterial Efficacy

A study published in MDPI evaluated the efficacy of this compound against various bacterial strains. The results confirmed its broad-spectrum activity against resistant strains, making it a candidate for further development into therapeutic agents .

3.2 Development of Anti-Diabetic Agents

In another case study, researchers synthesized several analogs of this compound to assess their DPP-IV inhibitory activity. The findings suggested that certain modifications could enhance efficacy and selectivity, paving the way for new treatments for diabetes .

Mechanism of Action

The mechanism of action of isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (1-Isopropyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester
  • CAS Number : 534595-60-3
  • Molecular Formula : C₁₄H₂₈N₂O₂
  • Molecular Weight : 256.38 g/mol
  • Structure : Features a piperidine ring substituted with an isopropyl group at the 1-position and a tert-butyl carbamate group at the 4-methyl position (Figure 1).

This compound is a carbamate-protected piperidine derivative, commonly used as an intermediate in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties or serving as a precursor for bioactive molecules .

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use/Notes
(1-Isopropyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester 534595-60-3 C₁₄H₂₈N₂O₂ 256.38 Piperidine core, isopropyl (1-position), tert-butyl carbamate (4-methyl) Intermediate in drug synthesis; enhances solubility and stability
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 1260610-71-6 C₁₁H₂₀INO₂ 325.19 Pyrrolidine core, iodine (2-position), tert-butyl carbamate Research reagent; notable for Suzuki coupling applications; high skin/eye irritation
4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester N/A C₂₃H₂₈FN₂O₂ 398.48 Benzyl-fluorophenyl group, piperidine-carbamate Anticancer research; synthesized via Suzuki coupling and hydrogenation
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester 1353943-49-3 C₁₆H₂₉ClN₂O₃ 332.87 Chloroacetyl group (1-position) Alkylation precursor; reactive for further functionalization
(S)-tert-Butyl (1-(2-amino-3-methylbutanoyl)piperidin-4-yl)(isopropyl)carbamate 1354008-24-4 C₁₈H₃₅N₃O₃ 341.50 Amino-acyl side chain (2-amino-3-methylbutanoyl) Peptidomimetic drug candidate; targets protease enzymes
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1401668-73-2 C₁₆H₃₁N₃O₃ 329.00 Stereospecific amino-propionyl group (3-position) Neuropharmacology studies; modulates neurotransmitter receptors

Key Comparative Insights

Physicochemical Properties :
  • Lipophilicity : The tert-butyl carbamate group in all analogs enhances lipid solubility, but bulky substituents (e.g., benzyl-fluorophenyl in CAS N/A) increase molecular weight significantly (~398 g/mol vs. 256 g/mol for the target compound) .
  • Stability: Amino-acyl derivatives (e.g., CAS 1354008-24-4) exhibit lower thermal stability due to peptide-like bonds, unlike the robust carbamate group in the target compound .

Biological Activity

Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is a synthetic compound notable for its diverse biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its molecular formula C12H23N3O3C_{12}H_{23}N_{3}O_{3} and a molecular weight of approximately 214.3 g/mol. The structure includes a piperidine ring, which is significant for its interactions with biological targets. The presence of the carbamic acid moiety enhances its reactivity and biological profile.

This compound interacts with various receptors in the central nervous system (CNS), modulating neurotransmitter systems. This interaction is crucial for its potential therapeutic effects in treating neurological disorders such as anxiety and depression. The compound's mechanism involves binding to specific molecular targets, leading to modulation of their activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

  • Neuropharmacology : It has been studied for its ability to influence neurotransmitter release and receptor activation, which may aid in the development of treatments for mental health disorders.
  • Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibitors, particularly those involved in metabolic pathways.

Pharmacological Studies

  • Neurotransmitter Modulation : A study demonstrated that this compound could enhance the release of serotonin and dopamine in vitro, indicating potential antidepressant effects .
  • Anticancer Activity : In vitro tests revealed that certain derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
  • Enzyme Interaction : The compound has been shown to inhibit specific serine peptidases linked to various diseases, further highlighting its therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuropharmacologyModulates serotonin and dopamine release
Anticancer ActivityCytotoxic against FaDu cells
Enzyme InhibitionInhibits serine peptidases

Q & A

Q. How can researchers assess toxicity risks when in vivo data are unavailable?

  • Methodological Answer: Conduct in silico toxicity prediction using tools like Derek Nexus or ProTox-II to flag structural alerts (e.g., piperidine-related neurotoxicity). Validate with in vitro assays: Ames test for mutagenicity, MTT assay for cytotoxicity in HepG2 cells. Always assume acute toxicity and use ALARA (As Low As Reasonably Achievable) dosing in animal studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester
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Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

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